molecular formula C15H14N6O2S2 B4169140 2-benzyl-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide

2-benzyl-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide

Cat. No.: B4169140
M. Wt: 374.4 g/mol
InChI Key: NGHBQKYYBHZGQU-UHFFFAOYSA-N
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Description

2-benzyl-N,N’-di-1,3,4-thiadiazol-2-ylsuccinamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom.

Preparation Methods

The synthesis of 2-benzyl-N,N’-di-1,3,4-thiadiazol-2-ylsuccinamide typically involves the condensation of 1,3,4-thiadiazole-2-thione derivatives with appropriate benzyl and succinamide precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and yield .

Chemical Reactions Analysis

2-benzyl-N,N’-di-1,3,4-thiadiazol-2-ylsuccinamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with desired properties.

    Biology: Thiadiazole derivatives, including this compound, have shown promising antimicrobial, antifungal, and anticancer activities.

    Medicine: Due to its biological activities, this compound is being investigated as a potential therapeutic agent for treating infections and cancer.

    Industry: Thiadiazole derivatives are used in the development of new materials with unique properties, such as conductivity, fluorescence, and stability.

Mechanism of Action

The mechanism of action of 2-benzyl-N,N’-di-1,3,4-thiadiazol-2-ylsuccinamide involves its interaction with molecular targets and pathways within cells. Thiadiazole derivatives can disrupt DNA replication by acting as bioisosteres of pyrimidine, a key component of nucleic acids. This disruption inhibits the replication of bacterial and cancer cells, leading to their death .

Additionally, this compound may interact with enzymes and proteins involved in cellular processes, further contributing to its biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-benzyl-N,N’-di-1,3,4-thiadiazol-2-ylsuccinamide can be compared with other thiadiazole derivatives, such as:

  • N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
  • N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide

These compounds share the thiadiazole core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

2-benzyl-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2S2/c22-12(18-14-20-16-8-24-14)7-11(6-10-4-2-1-3-5-10)13(23)19-15-21-17-9-25-15/h1-5,8-9,11H,6-7H2,(H,18,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHBQKYYBHZGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)NC2=NN=CS2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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